molecular formula C8H10O B14330334 Octa-4,6-dien-1-YN-3-OL CAS No. 106950-03-2

Octa-4,6-dien-1-YN-3-OL

Cat. No.: B14330334
CAS No.: 106950-03-2
M. Wt: 122.16 g/mol
InChI Key: RLLKIJNPVVBTQZ-UHFFFAOYSA-N
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Description

Octa-4,6-dien-1-YN-3-OL is an organic compound characterized by the presence of both double and triple bonds, as well as a hydroxyl group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa-4,6-dien-1-YN-3-OL typically involves multi-step processes. One common method includes the hydrostannation/Stille coupling reaction. For instance, a tandem one-pot hydrostannation/Stille coupling can be employed using reagents like Me3SnCl, Pd2dba3, and tri-2-furylphosphine . The reaction conditions often involve heating to reflux and using solvents like Et2O (diethyl ether).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Octa-4,6-dien-1-YN-3-OL can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like FeCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Octa-4,6-dien-1-YN-3-OL has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octa-4,6-dien-1-YN-3-OL involves its interaction with various molecular targets and pathways. The presence of both double and triple bonds allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octa-4,6-dien-1-YN-3-OL is unique due to its combination of double and triple bonds along with a hydroxyl group. This combination allows it to undergo a wide variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

106950-03-2

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

octa-4,6-dien-1-yn-3-ol

InChI

InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h2-3,5-9H,1H3

InChI Key

RLLKIJNPVVBTQZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(C#C)O

Origin of Product

United States

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